molecular formula C10H9N5 B15096827 5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine

5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B15096827
M. Wt: 199.21 g/mol
InChI Key: MMZHBNJVEKKZKQ-UHFFFAOYSA-N
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Description

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound with a unique structure that combines an indole ring with a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindole with hydrazine derivatives, followed by cyclization with cyanogen bromide or similar reagents . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinoindole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its ability to chelate metal ions, particularly iron. This chelation disrupts metal ion homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and this interaction is crucial for its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C10H9N5/c1-15-7-5-3-2-4-6(7)8-9(15)12-10(11)14-13-8/h2-5H,1H3,(H2,11,12,14)

InChI Key

MMZHBNJVEKKZKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)N

Origin of Product

United States

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